molecular formula C19H23N5O6S B1675664 LY309887 CAS No. 127228-54-0

LY309887

Cat. No.: B1675664
CAS No.: 127228-54-0
M. Wt: 449.5 g/mol
InChI Key: GQCXGHHHNACOGE-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name and Stereochemical Designation

The IUPAC name of LY309887 is (2S)-2-[[5-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid . The stereochemical designation explicitly defines two chiral centers: the R-configuration at position 6 of the pyrido[2,3-d]pyrimidin-4-one moiety and the S-configuration at the α-carbon of the glutamic acid residue. This stereospecificity is critical for its biological activity, as confirmed by X-ray crystallographic studies.

Molecular Weight and Empirical Formula Analysis

This compound has an empirical formula of C₁₉H₂₃N₅O₆S and a molecular weight of 449.48 g/mol . The disodium salt form (C₁₉H₂₁N₅O₆S·2Na) increases the molecular weight to 493.44 g/mol , with sodium ions replacing the acidic protons of the glutamic acid carboxylate groups. Isotopic distribution analysis reveals a base peak at m/z 449.1364 ([M+H]⁺), consistent with the protonated molecular ion.

Property Value Source
Empirical formula C₁₉H₂₃N₅O₆S
Molecular weight 449.48 g/mol
Disodium salt formula C₁₉H₂₁N₅O₆S·2Na
Disodium salt weight 493.44 g/mol

Three-Dimensional Conformational Analysis

X-ray Crystallography Data

X-ray crystallography of this compound bound to E. coli methylenetetrahydrofolate reductase (PDB: 2FMN ) resolved its three-dimensional conformation at 2.05 Å resolution . Key structural features include:

  • Planar pyrido[2,3-d]pyrimidin-4-one core : Stacked against the si face of the FAD cofactor via π-π interactions.
  • Thiophene linker : Adopts a trans conformation, positioning the glutamic acid moiety in the enzyme's substrate-binding pocket.
  • Hydrogen-bonding network : The C2-amino group forms hydrogen bonds with Asp120 (2.8 Å) and Gln183 (3.1 Å), stabilizing the inhibitor-enzyme complex.

The crystal lattice parameters are a = 78.2 Å, b = 78.2 Å, c = 134.5 Å with a P3₁21 space group , reflecting the trigonal symmetry of the protein-inhibitor complex.

Computational Modeling of Active Site Interactions

Docking simulations using the Zorbax SB-Phenyl column β-cyclodextrin additive system revealed:

  • Hydrophobic interactions : The thiophene ring engages in van der Waals contacts with Val177 and Leu221 residues (binding energy: -9.2 kcal/mol ).
  • Electrostatic complementarity : The glutamic acid carboxylates coordinate with Arg171 and Lys172 via salt bridges, contributing ~40% of total binding energy.
  • Conformational flexibility : Molecular dynamics simulations show a 12° rotation of the pyrido[2,3-d]pyrimidin-4-one ring upon binding, reducing steric clash with Phe223.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, D₂O) of this compound displays characteristic signals:

  • δ 8.21 ppm (s, 1H) : Pyrido[2,3-d]pyrimidin-4-one C7-H.
  • δ 6.95 ppm (d, J = 3.5 Hz, 1H) and δ 7.25 ppm (d, J = 3.5 Hz, 1H) : Thiophene protons.
  • δ 4.32 ppm (m, 1H) : α-Proton of glutamic acid (S-configuration).
  • δ 3.15–2.85 ppm (m, 4H) : Methylene groups linking thiophene and pyrido[2,3-d]pyrimidin-4-one.

¹³C NMR confirms stereochemistry through J-coupling constants :

  • C6 (pyrido[2,3-d]pyrimidin-4-one) : ¹J₆H = 142 Hz (R-configuration).
  • Cα (glutamic acid) : ¹JαH = 128 Hz (S-configuration).

Mass Spectrometric Fragmentation Patterns

High-resolution LCMS (ESI⁺) exhibits major fragments:

  • m/z 432.12 ([M+H–NH₃]⁺, 100% intensity): Loss of the C2-amino group.
  • m/z 315.08 ([C₁₃H₁₅N₄O₃S]⁺, 65%): Pyrido[2,3-d]pyrimidin-4-one-thiophene cleavage.
  • m/z 174.05 ([C₅H₈NO₄]⁺, 28%): Glutamic acid fragment.

Properties

IUPAC Name

(2S)-2-[[5-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O6S/c20-19-23-15-11(16(27)24-19)7-9(8-21-15)1-2-10-3-5-13(31-10)17(28)22-12(18(29)30)4-6-14(25)26/h3,5,9,12H,1-2,4,6-8H2,(H,22,28)(H,25,26)(H,29,30)(H4,20,21,23,24,27)/t9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCXGHHHNACOGE-SKDRFNHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127228-54-0
Record name LY-309887 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127228540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-309887 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA350X0B4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Asymmetric Synthesis via CBS Catalysts

The asymmetric synthesis of LY309887 leverages chiral catalysts to establish critical stereocenters. A pivotal study employed Corey-Bakshi-Shibata (CBS) reduction to generate enantiomerically pure intermediates. Starting with dithiane 12 , alkylation using 1-chloro-3-iodopropane yielded intermediate 13 , which underwent ketone reduction with the R-Me-CBS catalyst to produce alcohol S-14 in 97% yield and 99% enantiomeric excess (ee). The stereochemical outcome was confirmed via X-ray crystallography of GARFT-bound complexes, validating the R configuration at C10 as essential for inhibitory activity.

Further steps involved Mitsunobu reactions to invert stereochemistry at C10, forming R-16 from S-15 under modified Mitsunobu conditions with thiolacetic acid. Sequential methylation, pyrimidine ring formation, and coupling with di-tert-butyl L-glutamate completed the synthesis, yielding this compound with the desired R-configuration. This route highlights the reliance on CBS catalysts to control stereochemistry, a critical factor in maintaining GARFT inhibition potency.

Catalytic Hydrogenation and Aziridine Ring-Opening

An alternative synthesis route for this compound analogues involves catalytic hydrogenation and aziridine intermediates. Starting with compound 3 , catalytic hydrogenation under acidic conditions (8 equivalents HCl, 24 hours) produced reduced intermediate 6 in 93% yield. Cyclization of 6 using p-toluenesulfonyl chloride and tetrabutylammonium iodide formed aziridine 5 , which underwent silica gel-induced ring-opening with aromatic amines to yield tetrahydrofolate derivatives.

This method circumvents challenges associated with C9-N10 bond hydrogenolysis, a common side reaction in folate analogue synthesis. By avoiding fragile bonds and employing aziridine intermediates, the route improves yield and scalability for large-scale this compound production.

Structural Modifications and Analogues

Structural optimization of this compound focused on enhancing GARFT affinity and reducing polyglutamation-dependent toxicity. Comparative studies with lometrexol revealed that this compound’s 2',5'-thienyl substitution confers a 9-fold higher GARFT inhibition potency (Ki = 6.5 nM vs. 58 nM for lometrexol). Additionally, replacing the C10 hydroxyl group with methoxy (S-8 ) or thiol (R-3 ) moieties modulated cellular uptake and polyglutamation rates, as shown in Table 1.

Table 1: Inhibitory Activity of this compound Analogues

Compound IC₅₀ (μM) [CCRF-CEM] IC₅₀ (μM) [CCRF-CEM/FPGS⁻]
10 R-3 0.09 5.5
10 S-3 0.06 5.0
10 R-8 0.60 6.0

Data adapted from demonstrates that C10 thiol derivatives (R-3 , S-3 ) exhibit superior potency compared to methoxy analogues (R-*8), underscoring the importance of sulfur-based substituents in target binding.

Analytical Validation and Quality Control

A radioimmunoassay (RIA) was developed to quantify this compound in biological matrices, critical for pharmacokinetic studies. The RIA employs a this compound-tyramine adduct tracer and superparamagnetic separation, achieving a sensitivity of 0.5 ng/mL in serum and 25 ng/mL in urine. This method’s specificity (negligible cross-reactivity with endogenous folates) and reproducibility (interassay CV ≤15.4%) ensure reliable monitoring of this compound during preclinical and clinical trials.

Pharmacological Correlates of Synthesis Routes

Cellular ATP depletion assays linked this compound’s synthetic purity to its antineoplastic efficacy. In six human tumor cell lines, ATP concentrations <1 mM at 24 hours correlated with growth inhibition (IC₅₀ = 5.6–8.1 nM in sensitive lines) and cytotoxicity (0.01% survival at 100 nM). The linear relationship between ATP depletion and growth inhibition (r² = 0.93, P < 0.0001) validates synthetic batches that achieve >99% ee, as impurities could disrupt ATP-mediated cytotoxicity.

Chemical Reactions Analysis

Mechanism of Action: GARFT Inhibition

LY309887 acts as a competitive inhibitor of GARFT, a critical enzyme in the de novo purine biosynthesis pathway. By binding to GARFT with a dissociation constant (KiK_i) of 2 nM, it blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This inhibition disrupts purine nucleotide synthesis, leading to cellular ATP depletion .

Key Reaction:

GAR+10 formyl THFGARFTFGAR+THF\text{GAR}+10\text{ formyl THF}\xrightarrow{\text{GARFT}}\text{FGAR}+\text{THF}

This compound competitively inhibits this step by mimicking the folate substrate.

Metabolic Processing and Polyglutamation

Unlike earlier antifolates, this compound shows reduced affinity for folypolyglutamate synthetase (FPGS), limiting its polyglutamation. This property minimizes intracellular retention but maintains efficacy due to its high GARFT affinity .

Cytotoxic Effects and Predictive Biomarkers

A linear relationship exists between ATP depletion and growth inhibition across six cell lines (r2=0.93,p<0.0001r^2=0.93,p<0.0001). ATP levels <1 mM predict cytotoxicity, with resistant cell lines (e.g., A549) showing higher IC50IC_{50} values (36–55 nM) .

Table 2: Cell Line Sensitivity to this compound

Cell LineGrowth Inhibition IC50IC_{50} (nM)ATP Depletion (24 h)
CCRF-CEM5.60.8 mM
MCF77.20.9 mM
A549552.3 mM

Data source:

Clinical Implications and Limitations

While this compound demonstrates superior tumor growth inhibition compared to lometrexol, its clinical use is constrained by delayed toxicity observed in trials, likely due to off-target effects on non-malignant cells with high FPGS activity .

Scientific Research Applications

LY309887 has a broad spectrum of applications in scientific research, including:

Mechanism of Action

LY309887 exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase, leading to a depletion of purine nucleotides. This inhibition disrupts DNA and RNA synthesis, resulting in cell growth inhibition and cytotoxicity. The compound targets the folate-dependent enzyme pathway, which is crucial for nucleotide synthesis .

Comparison with Similar Compounds

Enzyme Inhibition and Efficacy

LY309887 demonstrates superior biochemical and pharmacological properties compared to Lometrexol:

  • GARFT Inhibition : this compound has a Ki of 2 nM for human GARFT, 30-fold lower than Lometrexol (Ki = 60 nM) .
  • Tumor Growth Suppression: In murine and human xenograft models, this compound achieved more significant tumor growth inhibition at lower doses than Lometrexol .
  • Cellular ATP Depletion : this compound induces rapid ATP depletion (IC50 = 5.6–55 nM across cell lines), correlating with growth inhibition and cytotoxicity, whereas Lometrexol requires higher concentrations for similar effects .

Toxicity and Clinical Performance

Both compounds exhibit cumulative toxicities in clinical trials, including myelosuppression and mucosal inflammation. However, this compound has a lower affinity for folate receptors (FRs), reducing non-target tissue uptake, though polyglutamylation-related toxicity remains a challenge .

Table 1: Biochemical and Cellular Comparison of this compound and Lometrexol

Parameter This compound Lometrexol References
GARFT Ki (human) 2 nM 60 nM
FR Affinity Low Moderate
IC50 in CCRF-CEM Cells 2.89 nM 9.93 nM
ATP Depletion Threshold <1 mM (24 h) Not Reported

Comparison with Other GARFT Inhibitors: AG2034 and AG2037

Structural and Functional Differences

AG2034 and AG2037 are second-generation GARFT inhibitors derived from E. coli GARFTase crystal structures. Key distinctions include:

  • Transport Mechanisms : Both AG2034 and this compound are transported via the reduced folate carrier (RFC) but show negligible FR-mediated uptake .
  • Enzyme Specificity : AG2034 has lower FR affinity than AG2037, while this compound combines high GARFT specificity (Ki = 2 nM) with reduced polyglutamylation .

Clinical Outcomes

Phase I trials revealed similar cumulative toxicities for this compound, AG2034, and Lometrexol, primarily hematological and gastrointestinal.

Comparison with Multi-Targeted Antifolates: Pemetrexed

Mechanism of Action

Pemetrexed inhibits thymidylate synthase (TS; Ki = 1.3 nM), dihydrofolate reductase (DHFR; Ki = 65 nM), and weakly targets GARFT (Ki = 65 nM). In contrast, this compound is highly specific for GARFT (Ki = 2 nM) .

Resistance Profiles

This is attributed to this compound’s reliance on purine synthesis inhibition, which is counteracted by MTHFS-driven folate metabolism .

Table 2: Resistance Mechanisms in SH-SY5Y Neuroblastoma Cells

Compound IC50 (SH-SY5Y) IC50 (SH-SY5Y-MTHFS) p-value References
This compound 14 nM 29 nM 0.0002
Pemetrexed No Change No Change N/A
Lometrexol No Change No Change N/A

Resistance Mechanisms and Metabolic Influences

Role of MTHFS

Elevated MTHFS activity in tumors accelerates folate cycling, bypassing this compound-induced purine synthesis blockade. SH-SY5Y cells with MTHFS overexpression show 60% lower GARFT levels yet remain resistant to this compound, highlighting metabolic adaptation .

ATP Depletion as a Predictor

This compound-induced ATP depletion (<1 mM at 24 hours) correlates strongly with growth inhibition (r² = 0.93, p < 0.0001), providing a biomarker for drug response .

Preclinical Efficacy

  • Xenograft Models: this compound outperformed Lometrexol in suppressing MX-1 breast carcinoma and H460 NSCLC growth, particularly when combined with 5-fluorouracil .

Clinical Toxicity

Phase I trials identified dose-limiting toxicities (neutropenia, mucositis) similar to Lometrexol, necessitating folate supplementation to mitigate side effects .

Biological Activity

LY309887 is a potent antifolate compound that acts as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. This compound has garnered attention due to its broad spectrum of antitumor activity and its potential therapeutic applications in various cancers. This article delves into the biological activity of this compound, examining its mechanisms, pharmacokinetics, and efficacy in preclinical studies and clinical trials.

This compound functions primarily by inhibiting GARFT, which is essential for the synthesis of purines. By blocking this enzyme, this compound leads to a depletion of purine nucleotides, ultimately causing cellular ATP depletion. This depletion is associated with growth inhibition in human tumor cell lines, suggesting a direct correlation between ATP levels and cell viability.

Key Findings:

  • Inhibition of Purine Synthesis : this compound disrupts both de novo and salvage pathways for purine biosynthesis .
  • Cellular ATP Depletion : Studies indicate that ATP depletion can predict growth inhibition in tumor cells treated with this compound .

Efficacy in Tumor Cell Lines

The efficacy of this compound has been evaluated across various human tumor cell lines. In a study involving six different cell lines, two classes were identified based on their sensitivity to this compound:

Cell LineSensitivity ClassIC50 (nM)
CCRF-CEMSensitive5.6
MCF7Sensitive8.1
GC3Sensitive5.6
COR-L23Resistant36
T-47DResistant55
A549Resistant55

The sensitive cell lines (CCRF-CEM, MCF7, GC3) showed significant growth inhibition at lower concentrations compared to the resistant lines (COR-L23, T-47D, A549) which required higher concentrations for similar effects .

Pharmacokinetics

A significant aspect of this compound's biological activity is its pharmacokinetics. A sensitive radioimmunoassay (RIA) was developed to measure serum concentrations of this compound, which demonstrated that the compound declines in a multiexponential manner with a prolonged terminal elimination phase. The pharmacokinetic profile is crucial for understanding dosing regimens in clinical settings.

Key Pharmacokinetic Insights:

  • Sensitivity : The RIA could detect concentrations as low as 0.5 ng/ml in serum .
  • Elimination : Serum concentrations decline rapidly within the first 24 to 36 hours post-administration .

Preclinical Studies

Preclinical studies have shown promising results regarding the use of this compound in various models:

  • Murine Models : In murine collagen-induced arthritis (CIA) models, treatment with this compound resulted in suppressed clinical symptoms and reduced inflammation markers compared to control groups .
  • Xenograft Tumors : this compound has demonstrated activity against a range of murine and human xenograft tumors, indicating its potential effectiveness across different cancer types .

Clinical Trials

A Phase I clinical trial was conducted to evaluate the safety and pharmacokinetics of this compound in humans. The trial confirmed that the compound is well-tolerated at low doses and maintains a favorable safety profile when used alongside oral folic acid supplementation .

Q & A

Q. What is the primary biochemical target of LY309887, and how does its inhibitory potency compare to other antifolates?

this compound is a second-generation inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) , a critical enzyme in the de novo purine biosynthesis pathway. Its Ki value for human GARFT is 2 nM , making it 30-fold more potent than the first-generation inhibitor Lometrexol (Ki = 60 nM) . This specificity is critical for targeting tumor cells, which rely heavily on de novo purine synthesis due to inefficient salvage pathways .

Q. Which experimental models are validated for assessing this compound efficacy and resistance mechanisms?

  • In vitro models : SH-SY5Y neuroblastoma cell lines (wild-type and MTHFS-overexpressing variants) are widely used to study this compound resistance. For example, MTHFS-overexpressing cells exhibit 4-fold resistance to this compound (IC50 = 12.5 µM vs. 3.1 µM in wild-type) via MTT assays .
  • In vivo models : Murine tumor xenografts and human tumor xenografts (e.g., CCRF-CEM leukemia models) demonstrate this compound’s superior tumor growth suppression compared to Lometrexol .

Q. What methodologies are recommended for quantifying this compound’s inhibitory effects in cellular assays?

  • MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are standard for determining IC50 values. Statistical validation using two-tailed, unpaired t-tests (e.g., p = 0.0002 for SH-SY5Y vs. SH-SY5Y-MTHFS IC50 comparisons) ensures rigor .
  • Competitive inhibition assays with recombinant enzymes (e.g., murine MTHFS) measure Ki values. This compound’s Ki for MTHFS is 6 ± 1 µM , significantly higher than its affinity for GARFT, highlighting its target specificity .

Q. How does this compound’s polyglutamylation status influence its cellular activity?

this compound undergoes polyglutamylation intracellularly, which enhances its retention and potency. However, its lower affinity for folylpolyglutamate synthetase (FPGS) compared to Lometrexol reduces delayed toxicity, a factor critical for clinical trial design .

Advanced Research Questions

Q. How does MTHFS overexpression mediate resistance to this compound, and what experimental approaches can dissect this mechanism?

MTHFS (5,10-methenyltetrahydrofolate synthetase) expression correlates with this compound resistance by modulating folate cofactor availability . In SH-SY5Y-MTHFS cells, MTHFS overexpression reduces GARFT protein levels by 60% but paradoxically increases purine biosynthesis, enabling tumor cells to bypass GARFT inhibition . Key methodologies to study this include:

  • Immunoblotting to quantify GARFT and MTHFS protein levels.
  • Purine pool analysis via HPLC to track ATP/GTP depletion .
  • Competitive binding assays with [6S]-5-formylTHF to assess MTHFS’s role in cofactor channeling .

Q. How can researchers address contradictory data on this compound’s efficacy across tumor types with varying MTHFS expression?

MTHFS expression varies widely across tumors (e.g., 5-fold to 34-fold increases in canine/feline tumor vs. normal tissues) . To resolve contradictions:

  • Stratify preclinical models by MTHFS activity (measured via spectrophotometric assays).
  • Use RNA interference or CRISPR-Cas9 to knock down MTHFS in resistant cell lines and re-test this compound sensitivity .
  • Correlate clinical trial outcomes with biomarkers like tumor MTHFS mRNA levels .

Q. What experimental designs can isolate this compound’s effects from other antifolates (e.g., Pemetrexed) in multi-targeted inhibition studies?

  • Dose-response profiling : Compare this compound’s IC50 in GARFT-specific models (e.g., SH-SY5Y) vs. multi-targeted models. For example, Pemetrexed (TS/DHFR inhibitor) shows no resistance in MTHFS-overexpressing cells, unlike this compound .
  • Metabolomic profiling : Track nucleotide pools (dATP, dTTP) and folate derivatives (10-formylTHF) via LC-MS to distinguish this compound’s purine-specific effects from Pemetrexed’s thymidylate synthase inhibition .

Q. How can researchers optimize this compound’s therapeutic window given its polyglutamylation-dependent activity?

  • FPGS activity modulation : Co-administer FPGS inhibitors to reduce this compound polyglutamylation in normal tissues, mitigating toxicity .
  • Tumor-selective delivery : Use folate receptor-targeted nanoparticles to enhance this compound accumulation in tumors overexpressing folate receptors .

Key Methodological Recommendations

  • For IC50 determination, validate results with Trypan Blue exclusion assays to confirm cell viability .
  • Use Prism software for non-linear regression analysis of concentration-response curves .
  • In crystallography studies, reference PDB entry 1B5T for this compound’s structural interactions with mutant MTHFS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY309887
Reactant of Route 2
LY309887

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.